3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Description
3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalysis and Selective Oxidation
- Applications :
- Organocatalysis : This compound can act as an organocatalyst, facilitating various chemical reactions. For instance, it can promote selective oxidation reactions .
- Selective Oxidation : Researchers have explored its use in selective oxidation processes, where it aids in the transformation of methylaromatics using molecular oxygen .
Free Radical Reactions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 4-methylbenzaldehyde, followed by cyclization with 4-methylbenzylamine and benzyl bromide. The resulting intermediate is then reacted with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a base to yield the final product.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "4-methylbenzaldehyde", "4-methylbenzylamine", "benzyl bromide", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Condensation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 4-methylbenzaldehyde in the presence of a catalyst (e.g. p-toluenesulfonic acid) to yield 3-benzyl-2,4-dimethyl-1-(4-methylphenyl)-1H-pyrrole.", "Cyclization of 3-benzyl-2,4-dimethyl-1-(4-methylphenyl)-1H-pyrrole with 4-methylbenzylamine and benzyl bromide in the presence of a base (e.g. potassium carbonate) to yield 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione intermediate.", "Reaction of the intermediate with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a base (e.g. sodium hydroxide) to yield the final product, 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione." ] } | |
CAS RN |
887221-55-8 |
Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.516 |
IUPAC Name |
3-benzyl-5,8-dimethyl-1-[(4-methylphenyl)methyl]pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C27H25N3O2/c1-18-9-12-21(13-10-18)16-29-24-22-15-19(2)11-14-23(22)28(3)25(24)26(31)30(27(29)32)17-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3 |
InChI Key |
NRVDJFRNRXDPMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
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